

Application Note: (Z)-Fluoxastrobin as a Reference Standard in Chromatographic Analysis

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Introduction

Fluoxastrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class of agrochemicals. It functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc₁ complex (Complex III) in the electron transport chain.[\[1\]](#)[\[2\]](#)

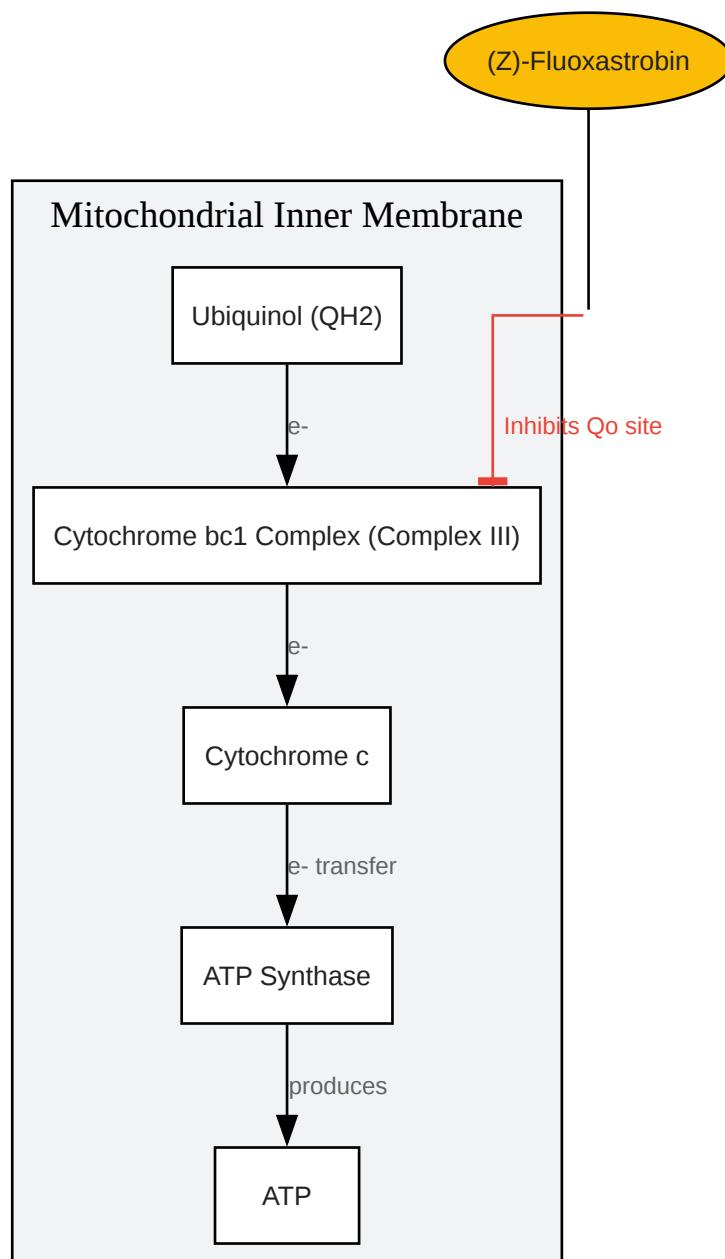
Fluoxastrobin exists as geometric isomers, (E) and (Z), due to the presence of a C=N double bond in the oxime ether group.[\[3\]](#) The (E)-isomer is generally the more biologically active form. [\[3\]](#) Accurate quantification of both isomers is crucial for quality control, residue analysis in food and environmental samples, and for studying its metabolic fate. This application note provides detailed protocols for the chromatographic analysis of fluoxastrobin isomers using (Z)-Fluoxastrobin as a reference standard.

Chemical Properties of Fluoxastrobin

Property	Value
Chemical Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅
Molecular Weight	458.83 g/mol
Appearance	White crystalline solid
Mode of Action	Quinone outside Inhibitor (Qo); inhibits mitochondrial respiration at Complex III.[1][4]

Signaling Pathway: Inhibition of Mitochondrial Respiration

Fluoxastrobin's primary mode of action is the disruption of adenosine triphosphate (ATP) synthesis in fungal cells. It binds to the Quinone 'outside' (Qo) site of the cytochrome bc₁ complex, inhibiting the transfer of electrons and thereby blocking the respiratory chain.[1][4]

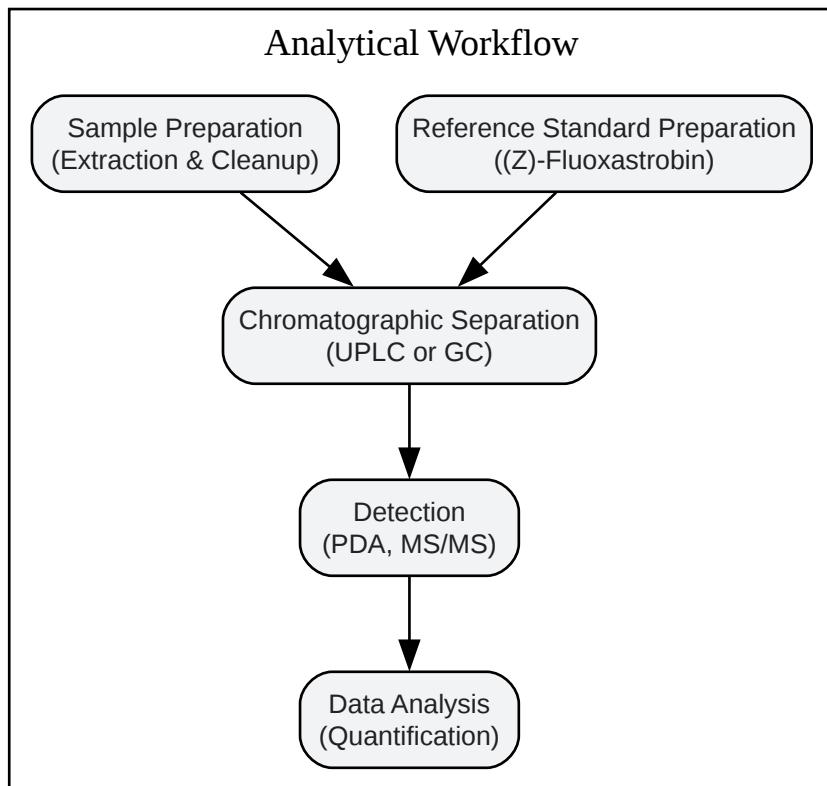
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Caption: Mechanism of action of Fluoxastrobin.

Experimental Workflow for Chromatographic Analysis

A generalized workflow for the analysis of fluoxastrobin in various matrices using a reference standard is depicted below. This process involves sample preparation, chromatographic

separation, and data analysis.



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Caption: General workflow for fluoxastrobin analysis.

Application 1: Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

This method is suitable for the quantification of fluoxastrobin residues in fruits and beverages.

Experimental Protocol:

- Sample Preparation:
 - Homogenize a representative sample of the fruit or beverage.

- Extract a portion of the homogenized sample with a 1:1 (v/v) mixture of ethyl acetate and cyclohexane using ultrasonication.[5]
- Clean up the extract using Gel Permeation Chromatography (GPC).[5]
- The resulting eluate is ready for UPLC-PDA analysis.[3]
- Chromatographic Conditions:
 - Instrument: UPLC system with a Photo-Diode Array (PDA) detector.[5]
 - Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m).[5]
 - Mobile Phase: Water:Acetonitrile (3:7, v/v).[5]
 - Flow Rate: 0.3 mL/min.[5]
 - Column Temperature: 40 °C.[5]
 - Detection Wavelength: 251 nm.[5]
- Reference Standard Preparation:
 - Prepare a stock solution of **(Z)-Fluoxastrobin** in a suitable solvent (e.g., acetonitrile).
 - Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 2 mg/L.[5]

Quantitative Data Summary (UPLC-PDA)

Parameter	Result
Linearity Range	0.05 - 2 mg/L
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	$\leq 6 \mu\text{g/kg}$
Limit of Quantification (LOQ)	$\leq 20 \mu\text{g/kg}$
Average Recoveries	82.60% - 101.11%
Relative Standard Deviation (RSD)	5.4% - 15.3%

Data sourced from a study on fruits and beverages.[\[5\]](#)

Application 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products.

Experimental Protocol:

- Sample Preparation (QuEChERS Method):
 - Weigh 10-15 g of the homogenized sample into a centrifuge tube.
 - Add acetonitrile for extraction.[\[6\]](#)
 - Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
 - Centrifuge the sample.
 - Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
 - Clean up the extract using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent.[\[7\]](#)

- The final extract is then analyzed by UPLC-MS/MS.
- Chromatographic Conditions:
 - Instrument: UPLC system coupled to a tandem mass spectrometer.
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Quantitative Data Summary (LC-MS/MS)

Parameter	Result (in Cucumber and Soil)
Fortification Levels	0.01 - 10 mg/kg
Average Recoveries	82.1% - 96.2%
Relative Standard Deviation (RSD)	< 7%

Data sourced from a study on cucumber and soil.[\[7\]](#)

Application 3: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of fluoxastrobin, particularly in multi-residue pesticide screening.

Experimental Protocol:

- Sample Preparation (QuEChERS Method):
 - Follow the QuEChERS sample preparation protocol as described for the UPLC-MS/MS method.

- Chromatographic Conditions:

- Instrument: Gas chromatograph coupled to a mass spectrometer.
- Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).
- Carrier Gas: Helium or Hydrogen.
- Injection Mode: Splitless.
- Temperature Program: An initial oven temperature of around 90°C, ramped to 300°C.[8]

Quantitative Data Summary (GC-MS/MS)

Parameter	Result (in Fruits and Vegetables)
Limit of Quantification (LOQ)	2 µg/kg
Average Recoveries	70% - 120%

Data sourced from a multi-residue pesticide analysis study.[9]

Conclusion

The use of **(Z)-Fluoxastrobin** as a reference standard is essential for the accurate and precise quantification of fluoxastrobin isomers in various samples. The choice of chromatographic method—UPLC-PDA, UPLC-MS/MS, or GC-MS—will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own analytical methods for fluoxastrobin.

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